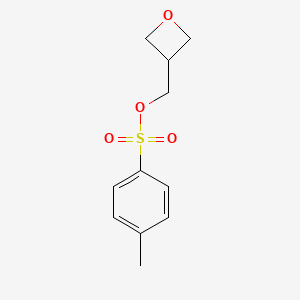

Oxetan-3-ylmethyl 4-methylbenzenesulfonate

Vue d'ensemble

Description

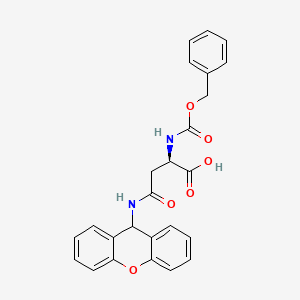

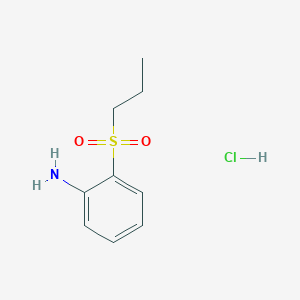

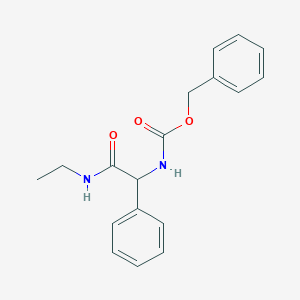

Oxetan-3-ylmethyl 4-methylbenzenesulfonate is a chemical compound with the linear formula C11H14O4S . It has a molecular weight of 242.3 .

Synthesis Analysis

The synthesis of Oxetan-3-ylmethyl 4-methylbenzenesulfonate involves the reaction of 3-hydroxypropanal with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form an intermediate. This intermediate is then cyclized by heating in the presence of a Lewis acid catalyst like zinc chloride to form the target compound.Molecular Structure Analysis

The InChI code for Oxetan-3-ylmethyl 4-methylbenzenesulfonate is 1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-8-10-6-14-7-10/h2-5,10H,6-8H2,1H3 .Physical And Chemical Properties Analysis

Oxetan-3-ylmethyl 4-methylbenzenesulfonate is a white to yellow solid . It should be stored in a refrigerator .Applications De Recherche Scientifique

For example, in the field of synthetic chemistry, oxetanes can be formed through the opening of an epoxide ring with a trimethyloxosulfonium ylide . This method has been used to incorporate alkyl substituents that can be further manipulated to access a range of oxetane derivatives . The reaction conditions typically involve the use of sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at elevated temperatures . The yields of these reactions can be quite high, often exceeding 80% .

In terms of outcomes, the formation of the oxetane ring from an epoxide has been computationally modeled and found to require a moderate amount of activation energy . Furthermore, the resulting oxetane derivatives can undergo further reactions, such as bromination with bromine (Br2) or epoxidation with meta-chloroperoxybenzoic acid (m-CPBA) .

Medicinal Chemistry

Oxetanes are used in medicinal chemistry due to their unique structural features . They can impart certain properties in a medicinal chemistry context . For example, the 2-hydroxymethyloxetane motif was formed in 74% yield following acetal deprotection . The vinyl derivatives successfully underwent bromination with Br2 or epoxidation with m-CPBA .

Synthetic Chemistry

Oxetanes can be formed through the opening of an epoxide ring with a trimethyloxosulfonium ylide . This method has been used to incorporate alkyl substituents that can be further manipulated to access a range of oxetane derivatives . The reaction conditions typically involve the use of sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at elevated temperatures . The yields of these reactions can be quite high, often exceeding 80% .

Computational Modeling

Fokin and co-workers modeled the ring expansion of an unsubstituted epoxide computationally at the density functional theory MP2 level of theory . They determined that formation of the oxetane ring from an epoxide required 13-17 kcal·mol−1 activation energy . Therefore, moderate heating was required .

Ring Expansion

Consecutive ring expansion was performed, treating chiral oxetanes with dimethylsulfoxonium methylides to form chiral tetrahydrofurans (THFs), also with conservation of ee . Recently, Carreira and co-workers applied this approach to N-Boc-azetidin-3-one, where this transformation was successful in the generation of a spirocyclic azetidine-oxetane .

Cyclization

Aggarwal and McGarrigle and co-workers reported the cyclization of a related intermediate to form a 2,2-disubstituted oxetane through conjugate addition of a hydroxy malonate to a vinyl sulfonium salt, forming an ylide, which underwent proton transfer and cyclization .

Paternò− Büchi [2+2] Photocycloaddition

This is a type of [2+2] photocycloaddition reaction . It involves the reaction of a carbonyl compound with an alkene in the presence of light to form an oxetane .

Formal [2+2] Cycloadditions

These are reactions that result in the formation of a four-membered ring, such as an oxetane . They can involve a variety of reactants and can be used to synthesize complex molecules .

Synthesis of Oxetane Derivatives from Oxetane-Containing Building Blocks : Oxetane-containing building blocks can be used to synthesize a variety of oxetane derivatives . For example, Carreira’s Oxetan-3-one and Cross-Coupling of Oxetane Building Blocks are some of the methods used .

Applications in Medicinal Chemistry

Oxetanes, including “Oxetan-3-ylmethyl 4-methylbenzenesulfonate”, can be used in medicinal chemistry due to their unique structural features . They can impart certain properties in a medicinal chemistry context .

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Propriétés

IUPAC Name |

oxetan-3-ylmethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-8-10-6-14-7-10/h2-5,10H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZDXQYOMYPRXBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxetan-3-ylmethyl 4-methylbenzenesulfonate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B1457931.png)

![2-{[(2,4-Dimethoxyphenyl)methyl]amino}-acetonitrile hydrochloride](/img/structure/B1457939.png)

![(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B1457943.png)